3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium ethanol bromide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The thiazolium ring, which contains sulfur and nitrogen, would likely contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound more reactive. Additionally, the thiazolium ring could potentially participate in ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in different solvents .Scientific Research Applications
Chemical Synthesis and Reactivity
The compound's structure, which includes a thiazolium core, nitrophenyl, and phenylamino groups, makes it a candidate for synthesizing complex molecules. For instance, research on similar compounds has explored their reactivity and applications in creating azo dyes and other complex molecular structures. A study by Penchev et al. (1992) investigates the properties of azo dyes derived from related chemical structures, revealing how structural modifications can affect dye properties such as color and rate of dyebath exhaustion. This highlights the compound's relevance in materials science, particularly in designing new dyes and pigments with specific properties (Penchev, Gadjev, Simov, Hadjieva, & Balabanova, 1992).
Catalysis and Reaction Mechanisms
Research on compounds with similar functional groups has contributed to understanding catalysis and reaction mechanisms. For example, investigations into solvolysis reactions and ester hydrolysis provide insights into how specific chemical groups influence reaction rates and outcomes. Such studies are crucial for developing new synthetic pathways and improving existing ones, which has implications for pharmaceutical synthesis, polymer production, and more. A study by Butin and Magdesieva (1985) on the solvolysis of ethyl α-bromomercury-p-nitrophenylacetate provides an example of how specific functional groups can affect reaction mechanisms, potentially offering analogies to the reactivity of the compound (Butin & Magdesieva, 1985).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the human θ-class glutathione transferase T1-1 enzyme . This enzyme plays a crucial role in the detoxification of xenobiotics and is involved in the metabolism of endogenous compounds.
Mode of Action
The compound interacts with its target by activating the human θ-class glutathione transferase T1-1 enzyme
Properties
IUPAC Name |
2-(2-anilino-4-methyl-1,3-thiazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanol;ethanol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S.C2H6O.BrH/c1-13-12-25-18(19-15-5-3-2-4-6-15)20(13)11-17(22)14-7-9-16(10-8-14)21(23)24;1-2-3;/h2-10,12,17,22H,11H2,1H3;3H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFICOEAIOUBJSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC1=CSC(=[N+]1CC(C2=CC=C(C=C2)[N+](=O)[O-])O)NC3=CC=CC=C3.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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